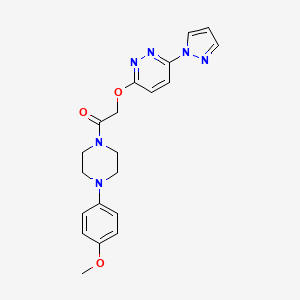

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-28-17-5-3-16(4-6-17)24-11-13-25(14-12-24)20(27)15-29-19-8-7-18(22-23-19)26-10-2-9-21-26/h2-10H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLPGNLRFBRESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=NN=C(C=C3)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic molecule notable for its diverse biological activities attributed to its unique structural components. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Structural Characteristics

This compound features several key structural elements:

- Pyrazole Ring : Known for its role in various biological activities, particularly in medicinal chemistry.

- Pyridazine Moiety : Often associated with kinase inhibition.

- Piperazine Group : Common in many pharmaceuticals, contributing to neuroactive properties.

The presence of an ethanone functional group enhances its reactivity and pharmacological potential.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various biological targets, including kinases and receptors involved in neurotransmission and inflammation. Key findings include:

Kinase Inhibition

Research indicates that compounds with similar structures often exhibit significant interactions with kinases, enzymes crucial for cellular signaling pathways. For example:

- The compound has shown potential as a kinase inhibitor , which is relevant in cancer therapy and inflammatory diseases.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects:

- Similar compounds have been studied for their antidepressant and antipsychotic properties, indicating the potential for this compound in treating mood disorders .

Synthesis

The synthesis of This compound involves several steps:

- Formation of Pyrazole and Pyridazine Rings : Achieved through cyclization reactions involving hydrazine derivatives.

- Piperazine Coupling : The piperazine ring is introduced through coupling reactions with appropriate precursors.

- Final Functionalization : The ethanone group is formed via acylation reactions.

Research Findings

Recent studies have highlighted the following aspects of the compound's biological activity:

Antimicrobial Properties

Compounds with similar heterocyclic structures have demonstrated antimicrobial activity. This suggests that the target compound may also exhibit such properties, making it a candidate for further investigation in this area.

Anti-inflammatory Effects

Given its structural similarity to known anti-inflammatory agents, there is potential for this compound to act on inflammatory pathways, possibly through modulation of cytokine release or inhibition of inflammatory mediators .

Case Studies and Data Tables

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(1H-pyrazol-4-yl)pyridazin-3-one | Pyrazole and pyridazine rings | Antimicrobial |

| 4-(piperidin-1-yl)-6-methylpyridazine | Piperidine and pyridazine | Antidepressant |

| 2-(4-(2-chloro-pyridin-4-yloxy)-phenyl)-piperazine | Piperazine with aromatic substitution | Antipsychotic |

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Key areas of application include:

- Kinase Inhibition : The presence of a piperazine ring suggests potential activity as a kinase inhibitor, which could modulate signaling pathways involved in cancer and inflammation . Kinases are crucial for cellular processes like proliferation and differentiation.

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, indicating that this compound may also exhibit activity against various pathogens . The interaction with microbial enzymes could be a mechanism of action.

Pharmacological Applications

- Cancer Therapy : Given its structural components, the compound may serve as a lead for developing new anticancer agents. Its ability to inhibit specific kinases could be leveraged to target cancer cell proliferation pathways.

- Neurological Disorders : The piperazine moiety is often associated with compounds used in treating depression and anxiety disorders. This suggests potential applications in neuropharmacology, particularly for developing antidepressants .

- Inflammatory Diseases : The compound's ability to modulate kinase activity may also position it as a candidate for treating inflammatory conditions by inhibiting pro-inflammatory signaling pathways.

Synthesis and Derivative Development

The synthesis of this compound can be approached through various methodologies involving the reaction of pyrazole derivatives with pyridazine and piperazine components. Understanding the synthesis pathways allows for the development of derivatives that may enhance pharmacological properties or target specificity.

Synthesis Pathway Example

A typical synthesis pathway might involve:

- Reacting 6-(1H-pyrazol-1-yl)pyridazine derivatives with appropriate piperazine derivatives under controlled conditions.

This process can optimize yield and purity through careful selection of solvents and catalysts.

Case Studies and Research Findings

Recent studies have explored similar heterocyclic compounds, demonstrating their potential in various biological assays:

- A study on pyrazole derivatives indicated promising antimicrobial activity against several bacterial strains, suggesting that modifications to the pyrazole structure can enhance efficacy .

- Molecular docking studies have shown that compounds with similar structures can effectively interact with target enzymes, highlighting the importance of structural optimization in drug design .

Vorbereitungsmethoden

Nucleophilic Substitution on Pyridazine

Pyridazin-3-ol derivatives are synthesized through nucleophilic aromatic substitution. In CN109715631B, triazolo-pyridazine intermediates are prepared by reacting chloropyridazine with heterocyclic amines under basic conditions. Adapting this methodology:

- Chloropyridazine (3-chloro-6-hydroxypyridazine) reacts with 1H-pyrazole in the presence of potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

- The reaction proceeds via displacement of the chlorine atom by the pyrazole nitrogen, yielding 6-(1H-pyrazol-1-yl)pyridazin-3-ol (Yield: 70–75%).

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Base | K₂CO₃ | |

| Temperature | 80–100°C | |

| Reaction Time | 12–24 hours |

Synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanone

Piperazine Functionalization

Piperazine derivatives are synthesized via sequential alkylation and acylation. CN103275010A details a method avoiding toxic reagents like phosphorus oxychloride:

- 4-(4-Methoxyphenyl)piperazine is prepared by reacting piperazine with 4-methoxybromobenzene in ethanol under reflux (Yield: 85–90%).

- Acylation : The secondary amine of piperazine is acetylated using acetic anhydride in tetrahydrofuran (THF) with triethylamine as a base (Yield: 80–85%).

Optimization Note

Using Lawesson’s reagent (as in) for thioacylation is unnecessary here, but the methodology highlights the importance of mild conditions to prevent N-oxide formation.

Ether Coupling of Intermediate Fragments

Williamson Ether Synthesis

The hydroxyl group of 6-(1H-pyrazol-1-yl)pyridazin-3-ol is deprotonated and reacted with a halogenated ethanone derivative. WO2016138114A1 employs similar strategies for pyridazine-ether linkages:

- 2-Chloro-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is prepared by treating the piperazine-ethanone with thionyl chloride (Yield: 90–95%).

- Coupling: The chlorinated ethanone reacts with 6-(1H-pyrazol-1-yl)pyridazin-3-ol in THF using sodium hydride as a base at 50–60°C (Yield: 65–70%).

Side Reactions

Competitive O- vs. N-alkylation is mitigated by using a bulky base (NaH) and polar aprotic solvents.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from acetone/ethanol (1:1 v/v), yielding white crystals (Purity: >98% by HPLC).

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 7.85 (d, J=8.4 Hz, 1H, pyridazine-H), 7.45–7.30 (m, 4H, aromatic), 4.85 (s, 2H, OCH₂CO), 3.75 (s, 3H, OCH₃).

- MS (ESI+) : m/z 438.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Toxicity | Scalability | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–75 | Low | High | |

| Acylation | 80–85 | Moderate | High | |

| Williamson Coupling | 65–70 | Low | Moderate |

Advantages of Integrated Approach

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves condensation reactions between pyridazine and pyrazole precursors, followed by coupling with a substituted piperazine moiety. For example, refluxing intermediates in ethanol/acetic acid mixtures (7–12 hours) under nitrogen can yield the target compound. Critical parameters include stoichiometric control of hydrazine derivatives, pH adjustment to prevent side reactions, and purification via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization in ethanol improves purity (yields ~45%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

- 1H/13C-NMR : Confirms substitution patterns on pyridazine, pyrazole, and piperazine rings. Aromatic protons appear at δ 7.2–8.5 ppm, while piperazine methylenes resonate at δ 2.5–3.5 ppm .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

- HPLC-MS : Validates molecular weight (MW calculated via HRMS) and purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How can computational methods predict the compound’s biological targets?

Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) assess binding affinity to receptors like serotonin or dopamine transporters. Key interactions include hydrogen bonding with the pyridazine oxygen and hydrophobic contacts with the methoxyphenyl group. MD simulations (>100 ns) evaluate stability in binding pockets .

Q. What protocols evaluate solubility and stability under physiological conditions?

- Solubility : Shake-flask method in PBS (pH 7.4) at 37°C, quantified via UV-Vis spectroscopy (λmax ~280 nm) .

- Stability : Incubate in simulated gastric fluid (pH 2) and liver microsomes, analyzing degradation products using LC-MS. Cooling samples to 4°C minimizes organic degradation during long-term studies .

Q. What in vitro assays assess pharmacological activity?

- Enzyme Inhibition : Measure IC50 against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 μM .

Advanced Research Questions

Q. How is X-ray crystallography data interpreted to resolve molecular conformation ambiguities?

Use SHELXL for refinement: Dihedral angles between pyridazine, pyrazole, and methoxyphenyl rings (e.g., 16.83°–51.68°) reveal steric constraints. Hydrogen bonds (O-H···N, ~2.8 Å) stabilize crystal packing. Disorder in flexible piperazine chains is resolved via PART commands and anisotropic displacement parameters .

Q. What strategies address contradictory biological activity data across assay systems?

- Assay Validation : Cross-test in orthogonal systems (e.g., radioligand binding vs. functional cAMP assays) .

- Meta-Analysis : Apply mixed-effects models to account for inter-lab variability in IC50 values. Normalize data using reference agonists/antagonists .

Q. How do substituent modifications on pyrazole/piperazine rings affect pharmacodynamics?

- Pyrazole : Introducing electron-withdrawing groups (e.g., -NO2) at position 1 enhances kinase inhibition but reduces solubility.

- Piperazine : Replacing methoxyphenyl with fluorophenyl increases blood-brain barrier permeability (logP >2.5). SAR studies show EC50 shifts correlate with Hammett σ values .

Q. What statistical methods analyze dose-response relationships in efficacy studies?

Fit data to sigmoidal curves (GraphPad Prism) using the Hill equation: . Bootstrap resampling (1000 iterations) calculates 95% confidence intervals for EC50 and Hill slope (n) .

Q. How do crystallography-derived hydrogen bonds inform analog design?

The pyridazine oxygen forms a critical hydrogen bond with kinase active sites (e.g., EGFR T790M). Analogs with bulkier substituents (e.g., -CF3) disrupt this interaction, reducing potency. Conversely, introducing -NH2 groups strengthens binding via additional H-bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.